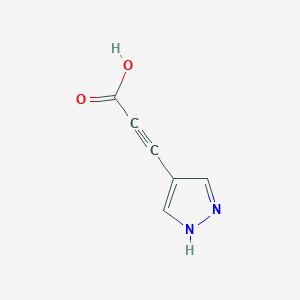
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide is a compound of significant interest in the field of organic chemistry. This compound features a tetrazole ring, which is known for its stability and diverse reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide typically involves the reaction of O-tolyl tetrazole with thioacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form, such as an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetohydrazide moiety can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the thioacetohydrazide moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide include other tetrazole derivatives and thioacetohydrazide-containing molecules. These compounds share similar reactivity and applications but may differ in their specific properties and effectiveness. For example, other tetrazole derivatives may have different substituents on the tetrazole ring, leading to variations in stability and reactivity. The uniqueness of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide lies in its specific combination of the tetrazole and thioacetohydrazide moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N6OS |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
InChI-Schlüssel |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


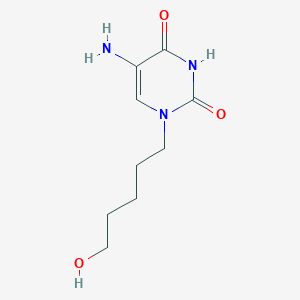
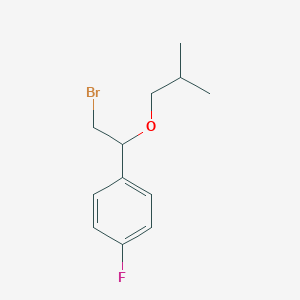
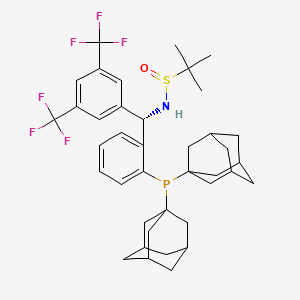

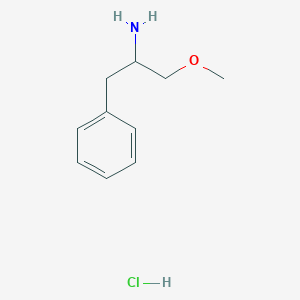


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)

![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
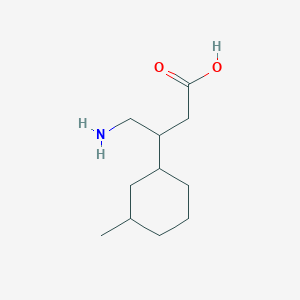
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
